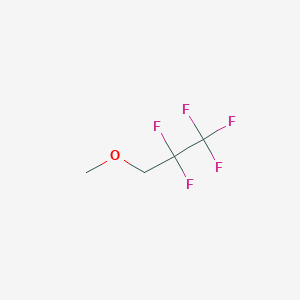

2,2,3,3,3-Pentafluoropropyl methyl ether

Description

Significance of Fluorinated Ethers in Contemporary Chemical Science

Fluorinated ethers, or hydrofluoroethers (HFEs), are a class of organofluorine compounds that have garnered significant attention in chemical science due to their distinct combination of physical and chemical properties. The inclusion of fluorine atoms in an ether backbone imparts exceptional thermal stability, chemical inertness, and resistance to oxidation. chemimpex.comcymitquimica.comlabinsights.nl Unlike their fully hydrogenated counterparts, HFEs exhibit low surface tension, low viscosity, non-flammability, and low toxicity. labinsights.nl

These properties make them highly valuable in a multitude of applications. labinsights.nl They were initially developed as environmentally preferable alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their negligible ozone depletion potential (ODP). labinsights.nl In contemporary science, their roles have expanded significantly. In the electronics industry, HFEs are critical as high-performance cleaning solvents and heat transfer fluids, particularly for cooling sensitive components like semiconductors and in immersion cooling systems for data centers. labinsights.nlglobalgrowthinsights.com

The push for environmental sustainability continues to shape the field, with a major focus on developing new HFE formulations with a low global warming potential (GWP) to comply with stringent environmental regulations. markwideresearch.comresearchandmarkets.com The unique solvency characteristics of fluorinated ethers also make them useful in the pharmaceutical and agrochemical industries, where they can enhance the solubility and stability of active ingredients. chemimpex.com Their chemical stability and non-flammable nature contribute to safer chemical processes and formulations. chemimpex.comcymitquimica.com

| Application Area | Function | Relevant Properties |

|---|---|---|

| Electronics | Precision Cleaning, Heat Transfer, Immersion Cooling | Chemical Inertness, Thermal Stability, Low Surface Tension, Non-flammability |

| Pharmaceuticals & Agrochemicals | Specialty Solvents, Reaction Media | Enhanced Solubility of Active Ingredients, Chemical Stability |

| Automotive | Heat Transfer Fluids | Thermal Stability, Material Compatibility |

| Aerospace | Performance Specialty Chemicals | Wide Liquid Range, Stability in Harsh Environments |

| Environmental | CFC/HCFC Replacements | Low Ozone Depletion Potential (ODP), Low Global Warming Potential (GWP) |

Historical Context of 2,2,3,3,3-Pentafluoropropyl Methyl Ether Research

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orglibretexts.org In the context of this compound, the synthesis would involve the reaction between the sodium or potassium salt of 2,2,3,3,3-pentafluoropropanol (the alkoxide) and a methyl halide, such as methyl iodide or methyl bromide. libretexts.orgmasterorganicchemistry.com

The general mechanism proceeds as follows:

Deprotonation: The alcohol, 2,2,3,3,3-pentafluoropropanol, is treated with a strong base (e.g., sodium hydride) to form the corresponding highly nucleophilic alkoxide.

Nucleophilic Attack: The pentafluoropropoxide ion then attacks the methyl halide in a concerted SN2 mechanism, displacing the halide ion and forming the C-O bond of the ether. wikipedia.org

The viability of this synthesis route depends on the availability of the starting alcohol, 2,2,3,3,3-pentafluoropropanol. This fluorinated alcohol is a known compound used as a derivatization reagent and a building block in fluorous chemistry. sigmaaldrich.comnih.gov Methods for its synthesis have been developed, such as the catalytic hydrogenation of methyl pentafluoropropionate, providing a clear pathway to the necessary precursor for the ether synthesis. google.com Alternative etherification strategies, such as reacting the alcohol with dimethyl carbonate under basic conditions, have also been patented for similar fluorinated alcohols and represent another plausible route for its preparation. google.com

| Property | Value |

|---|---|

| CAS Number | 378-16-5 |

| Molecular Formula | C₄H₅F₅O |

| Molecular Weight | 164.07 g/mol |

| Appearance | Colorless Liquid |

Scope and Emerging Research Trajectories Pertaining to this compound

The research landscape for this compound and related hydrofluoroethers is expanding, driven by technological advancements and a global emphasis on sustainable chemistry. fluorined-chemicals.com Current and emerging research trajectories focus on leveraging the unique properties imparted by its fluorinated structure.

Advanced Heat Transfer and Electronics Cooling: A primary area of research is the development of advanced heat transfer fluids. With the increasing power density of electronics and data centers, efficient cooling is paramount. Hydrofluoroethers are being investigated for single-phase and two-phase immersion cooling due to their excellent thermal stability, dielectric properties, and material compatibility. globalgrowthinsights.com Research focuses on optimizing formulations to enhance thermal conductivity and meet the demands of next-generation electronics. globalgrowthinsights.com

Specialty Solvents and Reaction Media: The compound's properties, such as its defined polarity, low surface tension, and high chemical stability, make it an attractive candidate for a specialty solvent. chemimpex.comcymitquimica.com It can serve as a non-reactive medium for organic synthesis, particularly in reactions involving fluorinated reagents or products where solubility in conventional solvents is limited. Its low miscibility with water facilitates easier product separation and solvent recovery, aligning with the principles of green chemistry. manufacturingchemist.com

Polymer Science: While the ether itself is relatively inert, its structural isomer, 2,2,3,3,3-pentafluoropropyl methacrylate (B99206), is a key monomer in polymer science. researchgate.net This monomer is used to synthesize fluorinated polymers with specialized properties, such as low surface energy (hydrophobicity and oleophobicity) and high thermal stability. Research in this area includes studying the thermodynamic properties and miscibility of these polymers. researchgate.net The ether, this compound, could potentially be used as a solvent or processing aid in the synthesis and application of such fluoropolymers.

Emerging Applications: The broader class of fluorinated ethers is being heavily researched for use in next-generation energy storage. They are explored as co-solvents or additives in electrolytes for high-voltage lithium-ion batteries and other advanced battery chemistries. The high oxidative stability of fluorinated compounds can help create a more stable electrolyte, improving battery life and safety. While specific research on this compound in this context is not prominent, it fits the molecular profile of compounds being investigated for these applications.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-10-2-3(5,6)4(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAMKYAPIQPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379765 | |

| Record name | Methyl 1H,1H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-16-5 | |

| Record name | Methyl 1H,1H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2,2,3,3,3 Pentafluoropropyl Methyl Ether

Alkylation-Based Synthesis Routes

Alkylation strategies are a cornerstone in the synthesis of ethers, and the preparation of 2,2,3,3,3-pentafluoropropyl methyl ether is no exception. These methods typically involve the formation of a carbon-oxygen bond through the reaction of a perfluorinated alcohol derivative with a methylating agent.

Reaction of Perfluorinated Alcohols with Methylating Agents

A primary route to this compound involves the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classic organic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In this application, the sodium salt of 2,2,3,3,3-pentafluoropropanol (pentafluoropropoxide) acts as the nucleophile, attacking a methylating agent such as methyl iodide or dimethyl sulfate. beilstein-journals.org

The reaction is initiated by deprotonating 2,2,3,3,3-pentafluoropropanol with a strong base, typically sodium hydride (NaH), to form the highly reactive alkoxide. This alkoxide then readily displaces the halide or other leaving group from the methylating agent to form the desired ether. The efficacy of this SN2 reaction is highest with primary alkyl halides like methyl iodide. masterorganicchemistry.com

Table 1: Williamson Ether Synthesis Parameters for this compound

| Parameter | Description |

| Perfluorinated Alcohol | 2,2,3,3,3-Pentafluoropropanol |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) |

| Mechanism | SN2 |

| Key Intermediate | Sodium 2,2,3,3,3-pentafluoropropoxide |

Acid-Catalyzed Reactions Involving Pentafluoropropanol (B8783277) and Methanol (B129727)

Another significant synthetic approach is the acid-catalyzed dehydration of a mixture of 2,2,3,3,3-pentafluoropropanol and methanol. masterorganicchemistry.com This method is particularly effective for producing symmetrical ethers from primary alcohols, but can be adapted for the synthesis of asymmetrical ethers. masterorganicchemistry.com

The mechanism involves the initial protonation of the more basic alcohol, methanol, by a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). masterorganicchemistry.commdpi.com This protonation creates a good leaving group (water). The 2,2,3,3,3-pentafluoropropanol then acts as a nucleophile, attacking the protonated methanol in an SN2 reaction to form a protonated ether intermediate. masterorganicchemistry.com Subsequent deprotonation of this intermediate yields this compound and regenerates the acid catalyst. masterorganicchemistry.com

Table 2: Acid-Catalyzed Etherification Conditions

| Parameter | Typical Value/Reagent |

| Reactants | 2,2,3,3,3-Pentafluoropropanol, Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) |

| Reaction Temperature | 50-80°C |

| Yield | 70-85% |

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) offers a distinct approach to the synthesis of fluorinated compounds, including this compound. This method avoids the direct handling of hazardous fluorinating agents by generating the reactive fluorine species in situ.

Electrolysis of Precursor Molecules in Hydrogen Fluoride (B91410) Media

The Simons electrochemical fluorination (ECF) process is a key technique in this category. researchgate.net It involves the electrolysis of a hydrocarbon precursor, such as methyl propyl ether, in anhydrous hydrogen fluoride (aHF). researchgate.net The aHF serves as both the solvent and the source of fluorine. researchgate.net During electrolysis at a nickel anode, a complex nickel fluoride layer is believed to form, which mediates the fluorination process. researchgate.net

The organic substrate is oxidized at the anode, leading to the substitution of hydrogen atoms with fluorine. numberanalytics.com This process continues until the desired degree of fluorination is achieved. The voltage is typically maintained between 4 and 6 V. masterorganicchemistry.com

Analysis of Byproducts and Reaction Selectivity in Electrochemical Fluorination Processes

While ECF is a powerful tool, it is often associated with challenges in selectivity and the formation of byproducts. lew.ro The high reactivity of the electrochemically generated fluorinating species can lead to cleavage of carbon-carbon and carbon-oxygen bonds, resulting in a mixture of partially and fully fluorinated products, as well as smaller fluorinated fragments. researchgate.net

The selectivity of the ECF process is influenced by several factors, including the composition of the electrolyte, the material of the electrodes, and the applied current density and potential. numberanalytics.com For instance, the use of different poly(HF) salts as electrolytes can alter the product distribution. beilstein-journals.org In the synthesis of fluorinated ethers, byproducts can include various isomers and compounds with different degrees of fluorination, necessitating careful purification of the final product. lew.ro

Formaldehyde (B43269) and Fluoroolefin Interactions in Ether Synthesis

An alternative synthetic route involves the reaction of a fluoroolefin, specifically tetrafluoroethylene (B6358150), with formaldehyde. chemicalbook.com This method proceeds in a two-step sequence. First, tetrafluoroethylene reacts with formaldehyde in the presence of a catalyst, such as cesium fluoride (CsF), to produce 2,2,3,3,3-pentafluoropropanol. essentialchemicalindustry.org

In the second step, the newly synthesized 2,2,3,3,3-pentafluoropropanol undergoes an acid-catalyzed etherification with methanol, as described in section 2.1.2, to yield the final product, this compound. This pathway highlights the versatility of building complex fluorinated molecules from simpler fluorinated precursors.

Reaction of Tetrafluoroethylene with Paraformaldehyde

The synthesis of this compound often proceeds through a two-step process, the first of which involves the creation of a pentafluoropropanol intermediate. This key step is achieved by reacting tetrafluoroethylene (TFE) with a source of formaldehyde, such as paraformaldehyde. Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and effective reactant in this process. nih.govnih.gov

The reaction is typically catalyzed by a fluoride salt, with cesium fluoride (CsF) or rubidium fluoride (RbF) being effective choices. The general scheme for the formation of the intermediate, 2,2,3,3,3-pentafluoropropanol, is as follows:

This reaction is conducted in a suitable solvent, such as triethylene glycol dimethyl ether. The subsequent step involves the etherification of the resulting pentafluoropropanol with methanol in the presence of an acid catalyst to yield the final product, this compound.

Influence of Reaction Conditions on Product Distribution

The conditions under which the reaction between tetrafluoroethylene and paraformaldehyde is carried out significantly impact the yield and distribution of the products. Key parameters that are controlled to optimize the synthesis of the 2,2,3,3,3-pentafluoropropanol intermediate include temperature, pressure, and the choice of catalyst and solvent.

Optimal yields of the desired alcohol intermediate, typically ranging from 60% to 75%, are achieved under specific conditions. The reaction demonstrates sensitivity to both temperature and pressure, which must be carefully managed to favor the formation of the intended product and minimize side reactions.

| Parameter | Condition |

| Catalyst | Cesium fluoride (CsF) or Rubidium fluoride (RbF) |

| Solvent | Triethylene glycol dimethyl ether |

| Temperature | 60–150°C |

| Pressure | 5–25 psig |

| Yield | 60–75% |

Data sourced from Vertex AI Search.

Proposed Reaction Mechanisms for Formaldehyde-Fluoroolefin Additions

The reaction between formaldehyde and fluoroolefins like tetrafluoroethylene is understood to proceed through a base-catalyzed mechanism. In the case of urea-formaldehyde reactions, which provide a model for such condensations, it has been proposed that a base facilitates the formation of a methyleneurea (B13816848) intermediate via a unimolecular elimination of the conjugate base (E1cb) mechanism. mdpi.com

A similar mechanistic pathway can be considered for the reaction involving tetrafluoroethylene. The fluoride ion from the catalyst (e.g., CsF) acts as the base, initiating the reaction. The process likely involves the nucleophilic attack of the fluoride ion on the tetrafluoroethylene, followed by a reaction with formaldehyde. The specific intermediates and transition states are dictated by the electronic properties of the highly fluorinated olefin, which makes the double bond susceptible to nucleophilic attack. chemeurope.com Theoretical studies on similar systems suggest that such base-catalyzed pathways have significantly lower activation energy barriers compared to alternative mechanisms like bimolecular nucleophilic substitution (SN2). mdpi.com

Alternative and Emerging Synthetic Pathways for Fluorinated Ethers

While the reaction of fluoroolefins with formaldehyde provides a primary route to compounds like this compound, several other synthetic strategies are employed for the broader class of fluorinated ethers. fluorine1.rufluorine1.ru These alternative methods offer versatility in introducing fluorine into ether structures.

Addition of Alcohols to Epoxides for Fluorinated Ether Formation

A versatile method for synthesizing partially fluorinated ethers involves the ring-opening of epoxides with alcohols. fluorine1.rufluorine1.ru This can be approached in two ways: the reaction of fluorine-containing alcohols with hydrocarbon epoxides or the reaction of fluorine-containing epoxides with hydrocarbon alcohols. fluorine1.rugoogle.com These reactions are typically facilitated by either acidic or basic catalysts. fluorine1.rufluorine1.ru

For instance, polyfluorinated alcohols can react with ethylene (B1197577) oxide or propylene (B89431) oxide to form fluorine-containing diol ethers. fluorine1.ru The choice of catalyst and reaction conditions can be tailored to achieve the desired product. Fluorinated alcohols, due to their increased acidity from electron-withdrawing fluorine atoms, can act as effective promoters for the ring-opening of epoxides. researchgate.netresearchgate.netarkat-usa.org

Examples of Alcohol Addition to Epoxides:

| Fluorinated Alcohol | Epoxide | Catalyst | Product Type |

| RFCH2OH (RF = CF3, C2F5, C3F7) | Ethylene Oxide | Potassium Hydroxide (B78521) | Fluorine-containing diol ether |

| 1,1,1-Trifluoroethanol | 1-Chloro-2,3-epoxypropane | Sodium Hydroxide | Glycidyl ether |

| 2,2,3,3-Tetrafluoropropanol | Hexafluoropropylene oxide (HFPO) | N/A (requires higher temp/pressure) | 2-alkoxy derivative of carboxylic acid |

Data sourced from Fluorine Notes. fluorine1.ru

Transetherification Processes

Transetherification represents another pathway for the synthesis of fluorinated ethers. fluorine1.rufluorine1.ru This method involves the exchange of an alkoxy group from an existing ether with a fluoroalkoxy group, or vice versa. The process is an equilibrium-driven reaction and is often used when direct etherification methods are not suitable. The conditions for transetherification, including the choice of catalyst (often acid or base), temperature, and removal of a volatile byproduct, are crucial for driving the reaction toward the desired fluorinated ether product.

Free Radical Addition of Fluorine-Containing Alkenes to Ethers

Free radical addition reactions provide a distinct route to fluorinated ethers. fluorine1.rufluorine1.ru This method involves the addition of an ether's C-H bond across the double bond of a fluorine-containing alkene. rsc.orgpsu.edu The reaction is typically initiated by γ-rays, photochemical means, or chemical initiators like peroxides. psu.edu

Systematic studies on the free-radical addition of acyclic ethers to fluoroalkenes such as hexafluoropropene (B89477) have shown that the distribution of mono-, di-, and tri-adducts is influenced by steric effects. rsc.orgpsu.edu The regioselectivity of the addition is governed by the formation of the more stable carbon radical intermediate. pharmaguideline.com This pathway is particularly useful for synthesizing a variety of derivatives containing fluorocarbon groups. psu.edu

Fluorination with Elemental Fluorine and Higher Fluorides of Metals with Variable Valence

The direct fluorination of a suitable precursor using elemental fluorine (F₂) is a powerful but challenging method for the synthesis of highly fluorinated compounds. The high reactivity of elemental fluorine often leads to a complex mixture of products and degradation. fluorine1.ru However, with careful control of reaction conditions, such as temperature, pressure, and the use of inert solvents, selective fluorination can be achieved. For the synthesis of this compound, a potential precursor would be methyl propyl ether or a partially fluorinated derivative. The reaction would proceed via a free-radical chain mechanism, where fluorine radicals abstract hydrogen atoms, followed by reaction with molecular fluorine.

A more controlled approach involves the use of higher fluorides of metals with variable valence, such as cobalt trifluoride (CoF₃). fluorine1.ru These reagents act as solid-phase fluorinating agents, offering better selectivity compared to elemental fluorine. The reaction is typically carried out in the vapor phase at elevated temperatures. The substrate is passed over a bed of the metal fluoride, which donates a fluorine atom and is reduced to a lower oxidation state (e.g., CoF₂). The metal fluoride can then be regenerated by passing elemental fluorine over the heated bed.

For instance, the fluorination of diethyl and methyl ethyl ethers has been investigated using cobalt trifluoride at temperatures between 60–80°C, as well as with potassium tetrafluorocobaltate (KCoF₄) at 200°C. fluorine1.ru While these reactions often yield a complex mixture of polyfluorinated ethers and degradation products, they demonstrate the feasibility of using such reagents for the fluorination of ethers. fluorine1.ru The mechanism involves the transfer of a fluorine atom from the metal fluoride to the organic substrate, often proceeding through a series of single-electron transfers.

Table 1: Comparison of Fluorinating Agents for Ether Synthesis

| Fluorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Elemental Fluorine (F₂) | Low temperature, inert solvent, often diluted with N₂ | High reactivity, potential for complete fluorination | Low selectivity, risk of degradation, hazardous to handle |

| Cobalt Trifluoride (CoF₃) | Vapor phase, elevated temperatures (e.g., 60-200°C) | More selective than F₂, reagent can be regenerated | High temperatures required, potential for side reactions |

Reactions of Alcohols with Ketones and Carboxylic Acids for Ether Synthesis

The formation of ethers from alcohols can also be achieved through reactions with carbonyl compounds like ketones and carboxylic acids, although these are less common than traditional methods like the Williamson ether synthesis.

The reaction of an alcohol with a ketone to form an ether is known as reductive etherification. This process typically involves the initial formation of a hemiketal, which is then reduced to the corresponding ether. This method is catalyzed by various reagents, including a well-defined cationic Ru-H complex in water with molecular hydrogen as the reducing agent, or a thiourea (B124793) organocatalyst with a silane (B1218182) reductant.

While direct synthesis of this compound from 2,2,3,3,3-pentafluoropropanol and a ketone is not a standard method for producing a methyl ether, the principles of reductive etherification could be applied. For instance, reacting 2,2,3,3,3-pentafluoropropanol with formaldehyde (a simple aldehyde) in the presence of a suitable reducing agent and catalyst could theoretically yield the target methyl ether.

The direct reaction of alcohols with carboxylic acids to form ethers is not a conventional synthetic route, as it typically leads to ester formation. However, under specific conditions and with certain catalysts, etherification can be favored. More commonly, the carboxylic acid is first reduced to the corresponding alcohol, which can then undergo a separate etherification reaction.

Reactions of Perfluorinated Nitrosoalkanes with Alcohols

The reaction of perfluorinated nitrosoalkanes with alcohols presents another potential, though less conventional, pathway for the synthesis of fluorinated ethers. fluorine1.ru Perfluorinated nitroso compounds, such as trifluoronitrosomethane (B1596166) (CF₃NO), are highly reactive electrophiles.

The reaction mechanism is proposed to involve the nucleophilic attack of the alcohol on the nitrogen atom of the nitroso group. This is followed by a rearrangement and elimination of a nitrogen-containing species, leading to the formation of the ether. The specifics of the mechanism and the reaction conditions required to favor ether formation over other potential side reactions would need careful investigation for the synthesis of this compound.

Interaction of Alcohols with Specific Fluorinated Triazines

A modern and efficient method for the synthesis of fluorinated ethers involves the use of specific fluorinated triazine reagents. One such reagent is 2,4,6-tris(2,2,2-trifluoroethoxy)- fluorine1.runih.govrsc.orgtriazine (TriTFET). researchgate.net This metal-free reagent has been shown to be effective for the synthesis of trifluoroethyl ethers from various alcohols. researchgate.net

The reaction proceeds by the activation of the alcohol by the triazine reagent, followed by nucleophilic attack of another alcohol molecule. For the synthesis of this compound, 2,2,3,3,3-pentafluoropropanol would be reacted with a methylating agent in the presence of a triazine activator. Alternatively, a triazine reagent with methoxy (B1213986) substituents could be used to directly transfer a methyl group to the fluorinated alcohol.

An efficient method for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.org This highlights the utility of triazine-based systems in facilitating etherification reactions.

Industrial Scale-Up and Process Optimization for this compound Production

The industrial-scale production of this compound requires careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness. The choice of synthetic route will heavily influence the scale-up strategy.

For gas-liquid phase reactions, such as direct fluorination with elemental fluorine, moving from batch to continuous flow processes can offer significant advantages. rsc.orgresearchgate.net Continuous flow reactors, including microreactors, provide enhanced mass and heat transfer, which is crucial for controlling highly exothermic fluorination reactions and improving selectivity. rsc.org This can lead to higher yields and a safer process by minimizing the inventory of hazardous materials at any given time. amarequip.com

Key parameters for optimization in a continuous flow system include:

Reactor Design: The choice between different types of flow reactors (e.g., packed bed, microreactor) will depend on the specific reaction kinetics and phase behavior.

Flow Rates: Optimizing the flow rates of both the gaseous and liquid phases is critical for achieving high conversion and selectivity.

Temperature and Pressure Control: Precise control over these parameters is essential for managing the reaction rate and preventing side reactions.

Catalyst Selection and Stability: For catalytic processes, the choice of a robust and highly active catalyst is paramount for long-term, continuous operation.

For liquid-phase reactions, such as those involving triazine reagents, process optimization would focus on:

Solvent Selection: Choosing an appropriate solvent that facilitates the reaction and simplifies product purification is crucial.

Catalyst Loading and Recovery: Optimizing the amount of catalyst and implementing an efficient recovery and recycling process can significantly reduce costs.

Reaction Time and Temperature: Determining the optimal balance between reaction rate and selectivity by adjusting time and temperature.

Downstream Processing: Developing an efficient separation and purification process to isolate the final product in high purity.

Chemical Reactivity and Transformation Studies of 2,2,3,3,3 Pentafluoropropyl Methyl Ether

General Reaction Classes

The reactivity of 2,2,3,3,3-pentafluoropropyl methyl ether can be categorized into several key reaction classes, including oxidation, reduction, and nucleophilic substitution. These transformations typically target the ether functional group or the adjacent C-H bonds.

Oxidation Pathways to Carbonyl Compounds

While the electron-withdrawing effect of the pentafluoropropyl group makes the ether relatively stable, the methylene (B1212753) group adjacent to the ether oxygen can be a target for oxidation. cymitquimica.com The oxidation of ethers is a known method for synthesizing carbonyl compounds. For secondary methyl ethers, this transformation can be achieved using various oxidizing agents, which suggests a potential, albeit challenging, pathway for the analogous primary ether. nih.govresearchgate.net

A proposed general mechanism for the oxidation of a methyl ether to a carbonyl compound involves several steps:

Activation : An oxidizing species, such as one derived from calcium hypochlorite, activates the ether. nih.gov

Intermediate Formation : A key step involves the formation of an oxocarbenium intermediate. nih.gov

Hydrolysis : The intermediate is trapped by water to form a hemiacetal. nih.gov

Collapse : The hemiacetal then collapses, releasing methanol (B129727) and forming the final ketone or, in the case of a primary ether, an aldehyde which may be further oxidized to a carboxylic acid. nih.gov

| Oxidizing Agent | Potential Product Type | General Applicability |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, may lead to cleavage |

| Chromium Trioxide (CrO₃) | Carboxylic Acid | Strong oxidant, often in acidic media |

| Calcium Hypochlorite (Ca(OCl)₂) | Aldehyde / Carboxylic Acid | Milder conditions, used for secondary ethers |

This table presents potential reagents for the oxidation of ethers based on general chemical principles; specific studies on this compound may vary.

Reduction Pathways to Alcohol Derivatives

The cleavage of ethers to form alcohols is a fundamental transformation. This is typically achieved under reductive conditions or with strong acids. For aliphatic ethers, cleavage often requires harsh conditions due to their general lack of reactivity. masterorganicchemistry.com The reaction with strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr) is a classic method for ether cleavage. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds in two main steps:

Protonation : The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : A nucleophile, such as the iodide ion (I⁻), attacks one of the flanking carbon atoms, displacing the alcohol. masterorganicchemistry.commasterorganicchemistry.com

The specific pathway, either Sₙ1 or Sₙ2, depends on the structure of the ether. Since this compound involves a primary and a methyl carbon, the cleavage would likely proceed via an Sₙ2 mechanism. masterorganicchemistry.com The nucleophile would preferentially attack the less sterically hindered methyl group.

Reaction Scheme: CF₃CF₂CH₂OCH₃ + HI → CF₃CF₂CH₂OH + CH₃I

| Reducing/Cleavage Agent | Product(s) | Mechanism |

| Hydrogen Iodide (HI) | 2,2,3,3,3-Pentafluoropropanol, Methyl Iodide | Sₙ2 |

| Hydrogen Bromide (HBr) | 2,2,3,3,3-Pentafluoropropanol, Methyl Bromide | Sₙ2 |

| Boron Tribromide (BBr₃) | 2,2,3,3,3-Pentafluoropropanol | Lewis acid-mediated cleavage |

This table outlines common ether cleavage reagents and the expected products from this compound via an Sₙ2 pathway.

Nucleophilic Substitution Reactions of the Ether Moiety

Nucleophilic substitution reactions on ethers, often referred to as ether cleavage, require the conversion of the alkoxy group into a better leaving group. As detailed in the section on reduction pathways, protonation by a strong acid facilitates this process, allowing nucleophiles like halides to displace the resulting alcohol. masterorganicchemistry.commasterorganicchemistry.com

For an unsymmetrical ether like this compound, the regioselectivity of the nucleophilic attack is important. In an Sₙ2 reaction, the nucleophile will attack the less sterically hindered carbon atom. masterorganicchemistry.com In this case, the methyl carbon is significantly less hindered than the pentafluoropropyl methylene carbon, directing the attack to the methyl group.

Hydrolytic Transformations of Related Fluorinated Esters

While ethers are generally resistant to hydrolysis, studying the hydrolytic stability of structurally related fluorinated esters provides valuable insight. cymitquimica.com Research on C-terminal partially fluorinated ethyl esters of N-acetylproline has shown that the rate of hydrolysis is highly dependent on the degree of fluorination. nih.gov

The key finding from these studies is that the hydrolytic stability of the ester bond decreases significantly as the number of fluorine atoms in the alkyl group increases. This effect is attributed to the strong electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. nih.gov

| Compound Type | Effect of Fluorination | Relative Hydrolytic Stability |

| Ethyl Esters | Increasing fluorine substitution | Decreases stability (up to two orders of magnitude) |

| Methyl Esters | N/A (General comparison) | Hydrolyze ~2-3 times faster than ethyl esters |

Data derived from studies on N-acetylproline esters, illustrating the impact of fluorination on hydrolytic stability. nih.gov

Although this compound is an ether, not an ester, these findings suggest that the highly fluorinated propyl group would significantly influence the reactivity of adjacent functional groups through powerful inductive effects.

Mechanisms of Interaction with Diverse Chemical Reagents

The interaction of this compound with various chemical reagents is governed by its distinct structural features: the stable C-F bonds, the polar C-O ether bond, and the electron-deficient nature of the fluorinated alkyl chain.

Interaction with Acids : As discussed, the primary mechanism of interaction with strong protic or Lewis acids is the activation of the ether oxygen. Protonation of the oxygen atom makes the alkoxy group a viable leaving group, initiating nucleophilic substitution (cleavage) reactions. masterorganicchemistry.com This is the most significant reactive pathway for ethers.

Inertness to Oxidation and Hydrolysis : The high fluorine content lends the molecule significant chemical stability. cymitquimica.com The strong C-F bonds and the inductive withdrawal of electron density from the rest of the molecule make it resistant to many common oxidizing agents and stable against hydrolysis under neutral or basic conditions. cymitquimica.com

Solvent Properties : The fluorinated nature of the ether imparts unique solvent properties, such as the ability to dissolve other fluorinated compounds. In this role, it facilitates the interaction of other dissolved reagents by providing a suitable medium for the reaction to occur.

Advanced Spectroscopic and Analytical Characterization of 2,2,3,3,3 Pentafluoropropyl Methyl Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds like 2,2,3,3,3-Pentafluoropropyl methyl ether. Both ¹H NMR and ¹⁹F NMR are employed to obtain detailed information about the molecular structure.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the protons of the methyl group (CH₃) and the methylene (B1212753) group (CH₂) adjacent to the ether oxygen exhibit characteristic chemical shifts and coupling patterns. The methyl protons typically appear as a singlet, while the methylene protons are split into a triplet by the adjacent fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum provides distinct signals for the different fluorine environments within the molecule. For this compound, the CF₃ and CF₂ groups will have unique chemical shifts. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing spectral overlap. wikipedia.org Spin-spin coupling between ¹⁹F nuclei and between ¹⁹F and ¹H nuclei provides valuable information on the connectivity of the atoms. wikipedia.org For instance, long-range ¹⁹F-¹⁹F coupling is commonly observed. wikipedia.org

The combination of ¹H and ¹⁹F NMR, often supplemented with 2D correlation experiments (like HETCOR or HMBC), allows for unambiguous assignment of all signals and confirmation of the molecular structure. nih.gov Quantitative NMR (qNMR) can also be utilized for the precise determination of purity without the need for reference standards. rsc.org

Interactive Data Table: Representative NMR Data

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | -OCH₃ | 3.5 - 4.0 | s | N/A |

| ¹H | -OCH₂- | 4.0 - 4.5 | t | J(H,F) ≈ 12-15 |

| ¹⁹F | -CF₃ | -80 to -85 | t | J(F,F) ≈ 8-10 |

| ¹⁹F | -CF₂- | -120 to -125 | q | J(F,F) ≈ 8-10 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

C-H stretching: Aliphatic C-H bonds in the methyl and methylene groups typically absorb in the 2800-3000 cm⁻¹ region.

C-O stretching: The ether linkage (C-O-C) gives rise to a strong absorption band, usually in the 1000-1300 cm⁻¹ range.

C-F stretching: The carbon-fluorine bonds in the pentafluoropropyl group exhibit very strong and characteristic absorptions in the 1000-1400 cm⁻¹ region. These bands are often intense and can sometimes overlap with the C-O stretching band.

In the case of polymers derived from monomers containing the 2,2,3,3,3-pentafluoropropyl group, FTIR can be used to monitor the polymerization process by observing the disappearance of monomer-specific peaks (e.g., C=C stretching in vinyl or acrylate (B77674) monomers) and the appearance of polymer backbone signals. FTIR is also a valuable tool for studying the thermal degradation of fluoropolymers by tracking changes in their chemical structure upon heating. shimadzu.com

Mass Spectrometry (MS) Applications in Characterization (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, GC-MS analysis would involve separating the compound from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized. Electron ionization (EI) is a common technique, although for some fluorinated compounds, molecular ions may not be readily observed. jeol.com In such cases, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be employed to better preserve the molecular ion. jeol.comnih.gov

The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions. The fragmentation pattern is often unique to the molecule and can be used to confirm its structure. Common fragments for this compound might include the loss of a methyl group, a methoxy (B1213986) group, or parts of the fluorinated alkyl chain. Pyrolysis-GC-MS can be used to identify fluoropolymers in various materials by analyzing their thermal decomposition products. rsc.org

Chromatographic Techniques for Purity and Compositional Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing the composition of its polymeric derivatives.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. tcichemicals.com Using an appropriate column and temperature program, GC can effectively separate the target compound from starting materials, byproducts, and residual solvents. A flame ionization detector (FID) is commonly used for quantification. The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For complex mixtures containing various fluorinated compounds, GC coupled with mass spectrometry (GC-MS) provides both separation and identification. rsc.org

High-Performance Liquid Chromatography (HPLC): While GC is more common for small volatile molecules, HPLC is a versatile technique for the analysis of a wider range of compounds, including less volatile derivatives and oligomers. researchgate.net For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and improved separation from their non-fluorinated counterparts. silicycle.comchromatographyonline.com The retention of fluorinated molecules on these columns is influenced by both their hydrophobic character and their fluorine content. silicycle.com HPLC can be particularly useful for analyzing reaction mixtures during the synthesis of derivatives of this compound.

Thermal Analysis Techniques for Material Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for characterizing the properties of polymeric materials derived from this compound, providing information on their thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This technique is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The Tg is particularly important as it defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For polymers containing the bulky and polar pentafluoropropyl group, the Tg is expected to be influenced by the chain stiffness and intermolecular interactions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. alfa-chemistry.com It is used to evaluate the thermal stability and decomposition profile of materials. researchgate.net For fluoropolymers, TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at high temperatures. alfa-chemistry.com The decomposition of fluoropolymers can lead to the formation of various gaseous products, and TGA provides insight into the temperature range over which this occurs. turi.org Fluorinated polymers are generally known for their high thermal stability. nih.gov

Interactive Data Table: Typical Thermal Properties of Related Fluoropolymers

| Thermal Property | Typical Value Range | Significance |

| Glass Transition Temperature (Tg) | Varies with polymer backbone | Indicates the transition from a glassy to a rubbery state. |

| Decomposition Temperature (TGA) | 300 - 500 °C | Indicates the onset of thermal degradation. |

| Melting Temperature (Tm) | Varies if crystalline | Indicates the melting point of crystalline domains. |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.org In SEC, polymer molecules in solution are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. paint.org Larger molecules elute first, followed by smaller molecules. paint.org

For polymers derived from this compound, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are critical as they significantly influence the physical and mechanical properties of the polymer. The choice of a suitable solvent is crucial for SEC analysis of fluorinated polymers, with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or specialty hydrofluorocarbons sometimes being necessary to achieve good dissolution. nih.govresearchgate.net

Inverse Gas Chromatography (IGC) for Surface and Thermodynamic Characterization of Related Polymers

Inverse Gas Chromatography (IGC) is a unique and sensitive technique used to characterize the surface and bulk properties of solid materials, including polymers. wikipedia.org In IGC, the material to be analyzed is packed into a column and serves as the stationary phase. researchgate.net Known probe molecules are then injected, and their retention times are measured. wikipedia.org

For polymers containing the 2,2,3,3,3-pentafluoropropyl group, IGC can provide valuable information about:

Surface Energy: By injecting a series of n-alkane and polar probe molecules, the dispersive and specific components of the polymer's surface energy can be determined. nih.gov This is crucial for understanding adhesion, wettability, and compatibility with other materials. Polymers with fluorinated side chains, such as poly(2,2,3,3,3-pentafluoropropyl methacrylate), have been shown to exhibit low surface energy. researchgate.net

Thermodynamic Interaction Parameters: IGC can be used to measure thermodynamic parameters such as the Flory-Huggins interaction parameter (χ), which quantifies the interaction between the polymer and a solvent (probe molecule). researchgate.net This data is useful for predicting solubility and miscibility. Studies on related fluorinated polymers have used IGC to assess their solubility in various organic solvents. researchgate.net

Acid-Base Properties: The specific interactions of acidic and basic probe molecules with the polymer surface can be used to quantify the Lewis acid-base characteristics of the material. researchgate.net Poly(2,2,3,3,3-pentafluoropropyl methacrylate) has been characterized as a Lewis amphoteric polymer with a predominantly basic character. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,2,3,3,3 Pentafluoropropyl Methyl Ether Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic properties of fluorinated ethers like 2,2,3,3,3-Pentafluoropropyl methyl ether. chemrxiv.orgarxiv.org These calculations can predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

The introduction of fluorine atoms significantly influences the electronic properties of the ether. The high electronegativity of fluorine leads to a notable electron-withdrawing effect, which can reduce the electron density on the oxygen atom of the ether linkage. chemrxiv.org This, in turn, affects the molecule's polarity and its ability to act as a solvent.

Computational studies on similar fluorinated ethers have shown that fluorination enhances oxidative stability by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org Concurrently, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is also lowered, which can influence the material's reductive stability. rsc.orgacs.org The HOMO-LUMO energy gap is a critical parameter for assessing the electrochemical stability window of the molecule. chemrxiv.org

Table 1: Representative Calculated Electronic Properties of a Fluorinated Ether

| Property | Representative Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values based on DFT calculations of similar small fluorinated ether molecules and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions of this compound in various environments. chemrxiv.org These simulations can model the behavior of a large ensemble of molecules over time, providing insights into the nature and strength of interactions such as van der Waals forces and dipole-dipole interactions.

MD simulations are particularly useful for understanding the solvation structure of ions in fluorinated ether-based electrolytes. arxiv.orgacs.org Studies on similar fluorinated ethers have shown that the degree and position of fluorination can significantly impact the solvation of cations like Li⁺, leading to the formation of specific solvation shells that can include both solvent molecules and counter-ions. arxiv.orgacs.orgresearchgate.net This has important implications for the use of such ethers in battery applications.

Prediction of Reaction Mechanisms and Transition States

Fluorinated ethers can undergo reactions such as oxidation, reduction, and nucleophilic substitution. Theoretical calculations can help to elucidate the preferred pathways for these reactions by determining the activation energies associated with different possible mechanisms. For instance, in a nucleophilic substitution reaction, computational models can predict whether the reaction is likely to proceed via an SN1 or SN2 mechanism and can provide detailed geometries of the corresponding transition states.

The stability of this compound is influenced by its fluorinated structure, which can impact its reactivity in various chemical environments. scbt.com

Theoretical Insights into Solubility and Solvent Interactions

Theoretical models provide a framework for understanding the solubility of this compound in different solvents and for characterizing its interactions with solute molecules. One such powerful tool is the Conductor-like Screening Model for Real Solvents (COSMO-RS). ua.ptzenodo.org

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluid mixtures, including solubility. zenodo.org This method can be used to estimate the solubility of this compound in a wide range of solvents by calculating the chemical potential of the solute in the solvent.

Modeling of Thermodynamic Parameters (e.g., Flory–Huggins interaction parameter, sorption parameters)

The Flory-Huggins interaction parameter (χ) is a key thermodynamic quantity that describes the interaction between a polymer and a solvent, or between two polymers in a blend. Computational methods can be used to estimate this parameter. rsc.org For systems involving fluorinated ethers, the Flory-Huggins parameter can provide insight into miscibility. A value of χ < 0.5 generally indicates miscibility. rsc.org

Sorption parameters, which describe the uptake of a gas or liquid into a material, can also be modeled computationally. For fluorinated compounds, sorption behavior can be distinct from their non-fluorinated counterparts due to weaker van der Waals interactions. ethz.chnih.gov The non-equilibrium lattice fluid model is one approach that has been used to analyze gas sorption in fluorinated polymers. acs.org

Table 2: Factors Influencing Modeled Thermodynamic Parameters

| Parameter | Influencing Factors |

| Flory-Huggins (χ) | Cohesive energy density, intermolecular interactions, chain stiffness |

| Sorption Coefficient | Enthalpy of sorption, entropy of sorption, gas condensability |

Surface Energy Modeling of Related Fluorinated Polymers

The surface energy of materials is a critical property, particularly for applications involving coatings and interfaces. Fluorinated polymers are well-known for their low surface energies. researchgate.net Computational modeling can be used to predict the surface energy of polymers related to this compound, such as those containing fluorinated ether side chains.

The low surface energy of fluorinated polymers is attributed to the weak intermolecular forces of the fluorocarbon segments that tend to orient at the surface. cmu.edu The length of the fluorinated side chain and the nature of the end group can significantly influence the resulting surface energy. cmu.edu For instance, polymers with perfluoropropyl groups have been shown to exhibit lower surface tensions than those with shorter fluoroalkyl chains. cmu.edu

Computational simulations can model the surface segregation of fluorinated segments and predict the resulting surface energy. These models can aid in the design of new fluoropolymers with tailored surface properties for specific applications.

Material Science Applications and Polymer Chemistry of 2,2,3,3,3 Pentafluoropropyl Methyl Ether and Its Derivatives

Role as a Solvent in Fluorinated Material Synthesis

2,2,3,3,3-Pentafluoropropyl methyl ether is a fluorinated ether that serves as a specialized solvent in the synthesis of fluorinated materials. chemimpex.com Its chemical structure, characterized by a pentafluoropropyl group and a methyl ether group, imparts a unique combination of properties that are advantageous in specific chemical processes. The high fluorine content contributes to its chemical stability, low reactivity, and resistance to oxidation and hydrolysis. cymitquimica.com

The non-polar nature of this compound allows it to effectively dissolve a wide range of fluorinated compounds. This characteristic is particularly useful in reactions where conventional solvents may not provide adequate solubility for fluorinated reagents or monomers, thereby enhancing reaction efficiency. Its thermal stability, low polarity, and the hydrophobicity conferred by its fluorinated structure make it a valuable medium for various organic syntheses. The compound's low surface tension and high lipophobicity are also beneficial in certain specialty chemical formulations. cymitquimica.com

| Property | Value |

| IUPAC Name | 1,1,1,2,2-Pentafluoro-3-methoxypropane |

| CAS Number | 378-16-5 |

| Molecular Formula | C4H5F5O |

| Molecular Weight | 164.07 g/mol |

| Boiling Point | 46°C |

| Density | 1.269 g/cm³ |

| Refractive Index | 1.285 |

Precursor in Fluorinated Polymer Production

Beyond its role as a solvent, this compound can be a precursor for the synthesis of fluorinated monomers, which are subsequently used in the production of fluorinated polymers. One of the most significant polymers derived from this lineage is Poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA).

Poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) is a fluorinated methacrylic homopolymer synthesized from the monomer 2,2,3,3,3-pentafluoropropyl methacrylate (B99206). researchgate.net The synthesis of PPFPMA is typically achieved through free radical polymerization. researchgate.net The resulting polymer is a solid with a glass transition temperature (Tg) of approximately 70°C. sigmaaldrich.com

| Property of PPFPMA | Value |

| Linear Formula | (C7H7F5O2)n |

| Glass Transition Temperature (Tg) | ~70 °C |

| Refractive Index (n20/D) | 1.140 |

The synthesis of PPFPMA is commonly carried out using free radical polymerization. researchgate.net This method can be initiated by thermal initiators such as 2,2′-azobisisobutyronitrile (AIBN). researchgate.net Conventional free radical polymerization techniques, including bulk, solution, suspension, and emulsion polymerization, can be employed to produce high molecular weight polymers. mdpi.com For instance, the polymerization of methyl methacrylate, a related monomer, can be initiated by benzoyl peroxide (BPO). mdpi.com The choice of polymerization technique can influence the properties of the final polymer, such as molecular weight and molecular weight distribution. mdpi.com

Fluorinated monomers like those derived from this compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. For example, the introduction of a fluorinated monomer into an acrylate (B77674) resin has been shown to improve hydrophobicity, chemical resistance, glass transition temperature, and thermal stability. researchgate.net Copolymers containing fluorinated octafluoropentyl methacrylate (OFPMA) have been synthesized with styrene (B11656) in supercritical carbon dioxide. nih.govacs.org The miscibility and specific interactions in blends of poly(2,2,3,3,3-pentafluoropropyl methacrylate-co-4-vinylpyridine) with poly(p-vinylphenol) have also been studied, demonstrating that the presence of 4-vinylpyridine (B31050) units can produce miscible blends. researchgate.net

Block copolymers incorporating a fluorinated block, such as poly(pentafluoropropyl methacrylate), can be synthesized to create materials with distinct hydrophilic and hydrophobic domains. While the direct synthesis of mPEG-Poly(pentafluoropropyl methacrylate) block polymers is a specialized area, the general principles of block copolymer synthesis are well-established. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to create well-defined block copolymers. researchgate.net For example, amphiphilic block copolymers have been synthesized using RAFT with monomers like dimethylaminoethyl methacrylate and diisopropylaminoethyl methacrylate. mdpi.com The synthesis of ABA-type triblock copolymers with a hydrophobic inner block and a hydrophilic outer block has been achieved through a combination of quasiliving carbocationic and atom transfer radical polymerizations. nih.gov

Advanced Material Properties Derived from Fluorinated Ether Inclusion

The incorporation of fluorinated ether moieties, such as the 2,2,3,3,3-pentafluoropropyl group, into polymers imparts a range of advanced material properties. These properties are a direct result of the unique characteristics of the carbon-fluorine bond, which is strong and highly polarized. researchgate.net

Fluoropolymers are known for their outstanding thermal, oxidative, and chemical resistances. researchgate.net They also exhibit low dissipation factor, refractive index, permittivity, and water absorptivity, along with excellent durability and weatherability. researchgate.net The presence of fluorine contributes to a low surface tension in the resulting polymers. sigmaaldrich.com For example, PPFPMA is noted for being a transparent, low surface tension polymer and is used as a low refractive index polymer for cladding layers in optical waveguides. sigmaaldrich.com

The inclusion of fluorinated monomers in copolymers can significantly enhance their properties. For instance, fluorinated acrylate resins exhibit improved hydrophobicity and chemical resistance. researchgate.net These properties make fluorinated polymers suitable for a wide array of high-performance applications, including coatings, energy-related materials, and optical devices. researchgate.netpageplace.de

Chemical Resistance and Thermal Stability of Resultant Materials

Polymers derived from fluorinated monomers like 2,2,3,3,3-pentafluoropropyl methacrylate (PFPMA) are recognized for their robust chemical inertness and thermal stability. ilerspray.comrsc.org The presence of the pentafluoropropyl group fortifies the polymer backbone, making it resistant to chemical attack and high temperatures. rsc.org

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers by measuring mass loss as a function of temperature. Studies on poly(pentafluorophenyl methacrylate) (PPFPMA), a structurally related fluorinated polymer, provide insight into the thermal decomposition profile. The analysis typically reveals a multi-stage degradation process. For PPFPMA, the initial degradation zone (Td, max1) occurs at approximately 257 °C, corresponding to about a 20% mass loss, with a second major degradation event (Td, max2) happening around 368 °C, leading to complete degradation. google.com Copolymers incorporating these fluorinated monomers also exhibit high glass-transition temperatures (Tg), often exceeding 140 °C, which indicates they retain their structural rigidity at elevated temperatures. google.com

Thermal Degradation Profile of Poly(pentafluorophenyl methacrylate)

| Thermal Property | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| 1st Degradation Zone (Td, max1) | 257 | ~20% mass loss | google.com |

| 2nd Degradation Zone (Td, max2) | 368 | Complete degradation | google.com |

The inherent chemical resistance of these materials stems from the strong C-F bonds and the shielding effect of the fluorine atoms, which protect the polymer chain from reactive species. google.com This makes them suitable for applications requiring durability in harsh chemical environments. ilerspray.com

Surface Properties and Wettability (e.g., low surface energy, water and oil repellency)

Fluorinated methacrylic polymers are well-regarded for their ability to create surfaces with low energy, leading to significant water and oil repellency. mdpi.com The homopolymer poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) exemplifies these characteristics. Its surface properties have been characterized using techniques such as inverse gas chromatography (IGC) and contact angle measurements. mdpi.com

These analyses demonstrate that PPFPMA has a low dispersive component of surface energy (γsd), a key indicator of hydrophobicity. mdpi.com This property is crucial for creating non-stick and anti-fouling surfaces. Furthermore, surface characterization reveals that PPFPMA is a Lewis amphoteric polymer with a predominantly basic character. mdpi.com The combination of low surface energy and specific chemical functionalities makes these polymers highly effective for applications in specialized coatings and films where controlling surface interactions is paramount. mdpi.combyjus.com

Surface Properties of Poly(2,2,3,3,3-pentafluoropropyl methacrylate)

| Property | Characteristic | Reference |

|---|---|---|

| Surface Energy | Low dispersive component (γsd) | mdpi.com |

| Wettability | Water and oil repellency | mdpi.com |

| Chemical Nature | Lewis amphoteric with predominant basic character | mdpi.com |

Oxygen Binding Capacity in Amphiphilic Polymer Systems

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles. When the hydrophobic block is composed of fluorinated monomers, such as 2,2,3,3,3-pentafluoropropyl methacrylate, these structures can exhibit a high capacity for binding and dissolving gases, particularly oxygen. pw.live

Research into amphiphilic diblock polymers synthesized from a poly(ethylene glycol) methyl ether macroinitiator and a PFPMA block has shown that the morphology of the self-assembled structures significantly influences their oxygen-carrying capability. pw.live In one study, polymers were designed to form either small micelles (20–30 nm) or larger vesicles (>300 nm). At a constant fluorine concentration of 1.5 mg/mL, the vesicle solution demonstrated a 55% higher oxygen solubility compared to pure water and a 25% higher solubility than the corresponding micelle solution. pw.live This enhanced oxygen binding is attributed to the high gas solubility within the fluorous core of the nanostructures, making these materials promising candidates for applications such as artificial oxygen carriers. climalife.com

Oxygen Solubility Enhancement in Amphiphilic Polymer Systems

| Polymer Assembly | Increase in O2 Solubility (vs. Pure Water) | Increase in O2 Solubility (vs. Micelles) | Reference |

|---|---|---|---|

| Vesicles (>300 nm) | 55% | 25% | pw.live |

| Micelles (20-30 nm) | - | - | pw.live |

Applications in Specialized Industrial Processes

The distinct properties of this compound and its derivatives extend to their use in specialized industrial processes that demand high performance and precision.

Cleaning and Degreasing Agents in Electronics Manufacturing

In the manufacturing of sensitive electronic components, cleanliness is critical to ensure performance and reliability. This compound is utilized as a specialty solvent in this sector. rsc.org Its effectiveness as a cleaning and degreasing agent is due to a combination of properties including low surface tension, high volatility, and chemical inertness. rsc.org The low surface tension allows the solvent to penetrate into tight spaces within complex electronic assemblies, effectively dissolving and removing contaminants like oils, greases, and fluxes. Its high volatility ensures that it evaporates quickly and completely, leaving behind no residue that could interfere with the component's function. rsc.org

Exploration as Components in Aerosol Propellants

Hydrofluoroethers (HFEs) are a class of compounds being explored as alternatives to traditional aerosol propellants like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which have been phased out due to their detrimental effects on the ozone layer. rsc.org HFEs are characterized by shorter atmospheric lifetimes and lower global warming potential, making them more environmentally benign. rsc.orgbyjus.com

While direct documentation of this compound's widespread use as a propellant is limited, its properties align with those desired for modern propellant formulations. Like other fluorinated ethers, it is likely to be non-flammable and possess high chemical stability. ilerspray.com These characteristics, combined with its volatility, make it a suitable candidate for exploration in aerosol applications where safety and environmental impact are primary concerns. ilerspray.comrsc.org Ethers such as dimethyl ether are already used in aerosol formulations for their excellent solvency power, a property shared by fluorinated ethers. ilerspray.com

Environmental Behavior and Remediation Research of 2,2,3,3,3 Pentafluoropropyl Methyl Ether

Environmental Fate and Transport Studies of 2,2,3,3,3-Pentafluoropropyl Methyl Ether

The environmental behavior of this compound is primarily understood through research on structurally similar short-chain hydrofluoroethers (HFEs) and other poly- and perfluoroalkyl substances (PFAS). Specific experimental data on this compound remains limited in publicly accessible scientific literature. Consequently, its environmental fate and transport characteristics are largely inferred from studies on analogous compounds.

Behavior in Terrestrial and Aquatic Ecosystems

Hydrofluoroethers, including compounds structurally similar to this compound, are recognized for their distinct physical and chemical properties that govern their distribution in the environment. These substances generally exhibit low water solubility and high vapor pressure, which suggests a tendency to partition into the atmosphere rather than remaining in aquatic or terrestrial systems. dntb.gov.ua Should releases occur directly to land or water, volatilization is expected to be a primary transport mechanism.

In aquatic environments, the low water solubility of HFEs limits their concentration in the water column. They are not expected to significantly hydrolyze. In soil, the mobility of such fluorinated compounds is influenced by their chemical structure and the organic carbon content of the soil. Short-chain fluorinated compounds often exhibit higher mobility in soil and water compared to their long-chain counterparts. nih.gov

Assessment of Persistence and Degradability

The persistence of fluorinated compounds is a key area of environmental research. The carbon-fluorine bond is exceptionally strong, rendering many of these substances resistant to degradation. scholaris.ca

Abiotic Degradation: Hydrofluoroethers are generally resistant to abiotic degradation processes such as hydrolysis. However, they can undergo atmospheric photo-oxidation, reacting with hydroxyl radicals. This process is considered a significant degradation pathway for HFEs that volatilize into the atmosphere. chemicalbook.com The atmospheric lifetimes of HFEs are typically shorter than those of chlorofluorocarbons (CFCs), contributing to their lower global warming potential. chemicalbook.com

Biotic Degradation: The biodegradation of highly fluorinated compounds is generally slow. Some studies on specific HFEs suggest the potential for partial biodegradation in the environment. chemtel.net However, complete mineralization is often not achieved, and persistent transformation products may be formed. scholaris.ca Research on novel functionalized HFEs has shown that the inclusion of heteroatoms like sulfur can facilitate faster and more complete degradation under certain conditions. scholaris.ca

Table 1: General Persistence Characteristics of Short-Chain Hydrofluoroethers

| Degradation Pathway | Potential for this compound (Inferred) | Research Findings on Analogous Compounds |

| Atmospheric Photo-oxidation | High | Considered a primary degradation route for volatile HFEs. chemicalbook.com |

| Hydrolysis | Low | Generally resistant to hydrolysis. |

| Aerobic Biodegradation | Low to Moderate | Partial biodegradation may occur, but complete mineralization is unlikely. chemtel.net |

| Anaerobic Biodegradation | Low | Limited evidence for significant anaerobic degradation. |

Bioaccumulation Potential Investigations

The potential for a substance to bioaccumulate in living organisms is a critical aspect of its environmental risk profile. For organofluorine compounds, bioaccumulation is largely influenced by the length of the perfluoroalkyl chain.

Studies on a range of PFAS have consistently shown that long-chain compounds have a higher potential for bioaccumulation than their short-chain counterparts. mdpi.com Short-chain compounds, including by inference this compound, are generally considered to have a low bioaccumulation potential. This is attributed to their higher water solubility and lower lipophilicity compared to long-chain PFAS.

Mobility in Soil Studies

The mobility of organic compounds in soil is largely governed by their tendency to adsorb to soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a standardized measure of this tendency. clu-in.org

For short-chain fluorinated compounds, their relatively higher water solubility and lower affinity for organic matter result in lower Koc values. This indicates a higher potential for mobility in soil and a greater likelihood of leaching into groundwater compared to long-chain PFAS. nih.gov The transport of such compounds in soil can be influenced by various factors, including soil type, organic matter content, and water flow. fiveable.me

Table 2: Inferred Soil Mobility of this compound

| Parameter | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Soil Adsorption Coefficient (Koc) | Low | Short-chain fluorinated compounds generally exhibit low Koc values. nih.gov |

| Potential for Leaching to Groundwater | High | High mobility in soil suggests a significant potential for groundwater contamination. nih.gov |

| Dominant Transport Mechanism in Soil | Advection with water flow | Due to weak sorption to soil particles. fiveable.me |

Advanced Pollution Assessment Methodologies

The detection and quantification of fluorinated compounds like this compound in environmental matrices require sophisticated analytical techniques due to their often low concentrations and the complexity of the samples.

Advanced analytical methods for the detection of PFAS, which would be applicable to this compound, primarily rely on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile compounds like this compound. It allows for the separation of the target analyte from other components in a sample and its subsequent identification and quantification based on its mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While often used for less volatile, ionic PFAS, LC-MS/MS can also be adapted for the analysis of a wide range of fluorinated compounds in water samples. This technique offers high sensitivity and selectivity.

Sample preparation is a critical step in the analytical process and often involves techniques such as solid-phase extraction (SPE) to concentrate the analytes from water samples and remove interfering substances.

Remediation Strategies for Fluorinated Compound Contamination

The remediation of sites contaminated with fluorinated compounds presents significant challenges due to their persistence and mobility. While no remediation strategies have been documented specifically for this compound, several technologies are employed for the broader class of PFAS, which could be applicable.

Established Technologies:

Adsorption: This is a widely used technology for removing PFAS from water. Granular activated carbon (GAC) is the most common adsorbent, though other materials like ion-exchange resins are also effective. clu-in.org This method is based on the physical binding of the contaminant molecules to the surface of the adsorbent.

Excavation and Disposal: In cases of highly contaminated soil, excavation and subsequent disposal in a secure landfill is a common, albeit costly, approach. clu-in.org

Emerging and Innovative Technologies:

In Situ Immobilization: This approach involves the injection of amendments such as activated carbon into the subsurface to bind PFAS and prevent their migration in groundwater. clu-in.org

Thermal Treatment: High-temperature incineration can destroy PFAS, but it is an energy-intensive process and requires careful management to prevent the release of harmful byproducts. researchgate.net

Chemical Oxidation and Reduction: Advanced oxidation and reduction processes are being investigated for their potential to break the strong carbon-fluorine bonds in PFAS. These methods often involve the use of powerful chemical reagents.